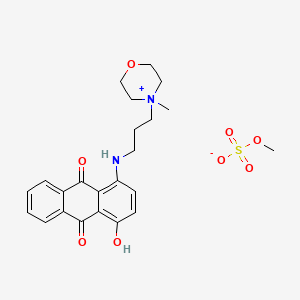![molecular formula C20H15N3O2 B13752231 [4-(acridin-9-ylamino)phenyl]carbamic acid CAS No. 100836-79-1](/img/no-structure.png)
[4-(acridin-9-ylamino)phenyl]carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Acridin-9-ylamino)phenyl]carbamic acid: is a chemical compound that features an acridine moiety linked to a phenylcarbamic acid group Acridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(acridin-9-ylamino)phenyl]carbamic acid typically involves the reaction of 9-aminoacridine with 4-isocyanatophenylcarbamic acid. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Acridin-9-ylamino)phenyl]carbamic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products:
- Oxidized derivatives with enhanced biological activities.
- Reduced derivatives with modified chemical properties.
- Substituted derivatives with diverse functional groups for further applications .
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Compounds:
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Anticancer Research: Due to its ability to intercalate with DNA, it is investigated for its potential as an anticancer agent.
Medicine:
Drug Development: The compound is explored for its potential use in developing drugs for treating various diseases, including cancer and infectious diseases.
Industry:
Mecanismo De Acción
The mechanism of action of [4-(acridin-9-ylamino)phenyl]carbamic acid involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound may also interact with specific enzymes and proteins involved in cellular processes, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds:
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial and antiseptic properties.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness:
Structural Features: [4-(Acridin-9-ylamino)phenyl]carbamic acid features a unique combination of acridine and phenylcarbamic acid moieties, providing distinct chemical and biological properties.
Biological Activity:
Propiedades
| 100836-79-1 | |
Fórmula molecular |
C20H15N3O2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
[4-(acridin-9-ylamino)phenyl]carbamic acid |
InChI |
InChI=1S/C20H15N3O2/c24-20(25)22-14-11-9-13(10-12-14)21-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12,22H,(H,21,23)(H,24,25) |
Clave InChI |
MANWWTFBTMXOOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)





